molecular formula C14H12ClN3OS2 B2620942 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034344-05-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2620942
CAS No.: 2034344-05-1
M. Wt: 337.84
InChI Key: KNKJSBSFYSKTAO-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule of significant interest in preclinical pharmacological research, particularly as a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia . Its activation leads to the processing and release of pro-inflammatory cytokines such as IL-1β, positioning it as a key target in inflammatory and neuropathic pathways. By selectively inhibiting P2X7 receptor signaling, this compound serves as a critical research tool for investigating the role of this receptor in models of neuropathic pain, neuroinflammation, and various autoimmune conditions . Its structure, featuring a pyrazole and dual thiophene motif, is optimized for high affinity and has been utilized in studies to elucidate the downstream inflammatory cascades and cell death mechanisms (pyroptosis) mediated by P2X7, offering valuable insights for the development of novel therapeutic agents.

Properties

IUPAC Name

5-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJSBSFYSKTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Intermediate: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Derivative Preparation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Coupling of Pyrazole and Thiophene: The pyrazole intermediate is then coupled with the thiophene derivative through a nucleophilic substitution reaction.

    Introduction of the Chlorothiophene Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorothiophene moiety allows for various substitution reactions, including nucleophilic aromatic substitution with amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted chlorothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole-thiophene-based amides have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity. In one study, the synthesis of functionalized thiophene-based pyrazole amides led to the identification of compounds with potent activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, outperforming standard treatments like cisplatin .

1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antifungal properties against pathogens such as Fusarium graminearum and Rhizoctonia solani. The incorporation of pyrazole into these structures may enhance their efficacy, making them suitable candidates for developing new antifungal agents .

Materials Science

2.1 Nonlinear Optical Properties
The unique electronic properties of thiophene and pyrazole derivatives lend themselves to applications in nonlinear optics. Research has shown that certain pyrazole-thiophene compounds exhibit nonlinear optical characteristics that could be harnessed in photonic devices. These materials are being explored for their potential use in optical limiting and signal processing applications .

2.2 Organic Light Emitting Diodes (OLEDs)
Compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide are being investigated for their use in OLED technology due to their favorable electronic properties and stability. The integration of such compounds into OLEDs could lead to improved performance and efficiency in display technologies .

Agricultural Chemistry

3.1 Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or fungicide. Research has indicated that thiophene derivatives can exhibit significant activity against agricultural pests and diseases, making them valuable for crop protection strategies .

3.2 Herbicidal Properties
Studies on related compounds have revealed herbicidal properties that could be beneficial for weed management in agricultural settings. The development of new herbicides based on the pyrazole-thiophene scaffold is an area of active research, aiming to create more effective and environmentally friendly options for farmers .

Case Studies

Study Objective Findings
Synthesis of Functionalized Thiophene Based Pyrazole AmidesInvestigate anticancer propertiesIdentified compounds with high cytotoxicity against HepG-2 and A-549 cell lines
Design and Synthesis of Novel 3-(Thiophen-2-yl)-1,5-Dihydro-2H-Pyrrol-2-One DerivativesExplore antifungal activityCompounds exhibited significant antifungal effects against multiple pathogens
Nonlinear Optical Properties of Pyrazole-Thiophene DerivativesAssess optical characteristicsCompounds displayed promising nonlinear optical behaviors suitable for photonic applications

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The thiophene rings could contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituents, heterocyclic cores, and reported bioactivities.

Structural Analogues with Pyrazole-Thiophene Hybrids

  • N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (Compound 13, ) Structural Differences: Replaces the ethyl bridge with a sulphonamide group and includes a dichlorophenylmethyl substituent. Functional Impact: The sulphonamide group may enhance solubility but reduce membrane permeability compared to the carboxamide in the target compound.
  • 5-(5-Chloro-2-thienyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide () Structural Differences: Features a carbohydrazide linker and a methoxyphenyl substituent instead of the ethyl-pyrazole-thiophene backbone.

Thiophene vs. Thiazole Carboxamides

  • Dasatinib (BMS-354825, ) Core Heterocycle: Replaces thiophene with a thiazole ring, a bioisostere with higher electron deficiency. Functional Impact: Thiazole’s electron-deficient nature enhances interactions with kinase active sites (e.g., BCR-ABL in Dasatinib), whereas thiophene may prioritize different targets like bacterial enzymes .
  • N-(2-Chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide () Substituent Variation: Includes a pyridinylcarbamoyl group, which may improve kinase selectivity. Synthetic Route: Similar carboxamide coupling methods (e.g., nucleophilic substitution) suggest shared synthetic challenges with the target compound .

Substituent Effects on Bioactivity

  • Halogenated Thiophenes () 5-Bromo vs. 5-Chloro Thiophene: Bromine’s larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. Foroumadi et al. (2005) reported bromothiophene-quinolone hybrids with antibacterial MIC values <1 µg/mL, suggesting chlorine in the target compound might offer comparable potency with improved pharmacokinetics .

Tabulated Comparison

Feature Target Compound Compound 13 () Dasatinib ()
Core Structure Pyrazole-thiophene ethyl-carboxamide Pyrazole-sulphonamide Thiazole-carboxamide
Key Substituent 5-Chlorothiophene Dichlorophenylmethyl Piperazinylpyrimidine
Reported Bioactivity Antimicrobial (inferred) Antibacterial Anticancer (BCR-ABL inhibition)
Synthetic Yield Not reported 46.7% Multi-step (moderate yields)
Functional Group Impact Carboxamide (balance of solubility/permeability) Sulphonamide (high solubility) Thiazole (enhanced target binding)

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties, namely pyrazole and thiophene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN3O1S2C_{17}H_{14}ClN_{3}O_{1}S_{2}. The structure can be represented as follows:

InChI InChI 1S C17H14ClN3O2S c22 16 17 20 12 5 1 2 6 14 12 24 17 18 11 13 15 7 3 10 23 15 21 9 4 8 19 21 h1 10 13H 11H2 H 18 22 \text{InChI }\text{InChI 1S C17H14ClN3O2S c22 16 17 20 12 5 1 2 6 14 12 24 17 18 11 13 15 7 3 10 23 15 21 9 4 8 19 21 h1 10 13H 11H2 H 18 22 }

Antimicrobial Activity

Recent studies have shown that compounds with pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, a study conducted by Umesha et al. (2009) highlighted the structure–activity relationship of pyrazole derivatives, indicating that modifications in the thiophene ring enhance antimicrobial efficacy against various bacterial strains .

CompoundActivityReference
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiopheneModerate antibacterial activity against Staphylococcus aureus
5-methyl-pyrazole derivativesStrong antibacterial activity against E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory efficacy was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), with a percentage of anti-inflammatory power (DAI) reaching up to 50% in carrageenan-induced edema models .

Test ModelDAI (%)Comparison
Carrageenan-induced edema50.05 ± 16.244Comparable to ibuprofen (57.22 ± 20.134)

Anticancer Activity

The anticancer properties of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene have been investigated in several cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells (MCF7), with an IC50 value of approximately 25 µM . Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism
In a controlled study on RAW264.7 macrophages, treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, indicating its role as an effective anti-inflammatory agent by inhibiting iNOS expression .

Q & A

Basic Questions

Q. What are the common synthetic pathways for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide?

  • Answer: The compound can be synthesized via multi-step protocols involving:

  • Sulfur-directed lithiation of chlorothiophene derivatives to generate reactive intermediates, followed by nucleophilic coupling with aryl isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form carboxamide cores .
  • NaH-mediated coupling for introducing pyrazole and thiophene moieties, as seen in analogous carboxamide syntheses .
  • Protection/deprotection strategies (e.g., using 4-methoxybenzyl chloride) to stabilize intermediates during sequential functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer: Essential methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of pyrazole and thiophene substituents .
  • IR spectroscopy to verify carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bonds .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for structurally related carboxamides?

  • Answer: Analogous compounds exhibit:

  • Antimicrobial activity via pH-dependent mechanisms, particularly against Gram-positive bacteria .
  • Anticancer potential through kinase inhibition (e.g., Dasatinib-like targets such as BCR-ABL) .
  • Antioxidant properties linked to thiophene and pyrazole redox activity .

Q. What safety protocols are recommended for handling this compound?

  • Answer: Key precautions include:

  • Using fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorothiophene and pyrazole intermediates .
  • Avoiding direct skin contact; immediate washing with water and consultation with a physician if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Answer:

  • Temperature control : Lowering reaction temperatures during lithiation steps minimizes side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency for thiophene-pyrazole assembly .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in NaH-mediated reactions .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Answer:

  • Variable-temperature NMR to identify dynamic rotational isomers in thiophene or pyrazole groups .
  • 2D NMR techniques (COSY, HSQC) to assign overlapping proton environments .
  • Computational DFT calculations to predict and compare theoretical vs. experimental spectra .

Q. What computational approaches are suitable for predicting the compound’s biological targets?

  • Answer:

  • Molecular docking against kinase domains (e.g., EGFR, VEGFR) using PyMOL or AutoDock .
  • QSAR modeling to correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
  • MD simulations to assess binding stability in putative protein targets .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

  • Answer:

  • Pyrazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) may boost antimicrobial activity .
  • Thiophene substitution : Replacing chlorine with fluorine could improve metabolic stability .
  • Side-chain optimization : Adjusting ethyl linker length to balance solubility and target affinity .

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